(S)-2-amino-1-(4-nitrophenyl)ethanol CAS number and molecular weight
(S)-2-amino-1-(4-nitrophenyl)ethanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (S)-2-amino-1-(4-nitrophenyl)ethanol, a chiral molecule of significant interest in synthetic and medicinal chemistry. This document outlines its chemical properties, synthesis methodologies, and potential applications in drug development, with a focus on its role as a precursor for therapeutic agents.
Core Compound Properties
(S)-2-amino-1-(4-nitrophenyl)ethanol, also known as (S)-p-nitrophenylserinol, is a well-defined chemical entity with the following key identifiers and physicochemical properties.
| Property | Value | Reference |
| CAS Number | 129894-63-9 | [1] |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| Molecular Weight | 182.179 g/mol | [1] |
| Melting Point | 132 - 133 °C | [1] |
| Isomeric SMILES | C1=CC(=CC=C1--INVALID-LINK--O)--INVALID-LINK--[O-] | [1] |
Synthesis and Manufacturing
The synthesis of chiral amino alcohols such as (S)-2-amino-1-(4-nitrophenyl)ethanol is a critical area of research, given their importance as building blocks in the pharmaceutical industry. Enantiomerically pure forms are often essential for therapeutic efficacy and to minimize off-target effects.
Enantioselective Synthesis
General Synthetic Approach for a Related Compound
A representative protocol for the synthesis of a structurally similar compound, 2-((2-nitrophenyl)amino)ethanol, is provided below to illustrate a potential synthetic pathway. It is important to note that this procedure yields a related isomer and not the specific (S)-enantiomer of 2-amino-1-(4-nitrophenyl)ethanol.
Experimental Protocol: Synthesis of 2-((2-Nitrophenyl)amino)ethanol [2]
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Reactants:
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1-chloro-2-nitrobenzene (50.0 g, 0.317 mol)
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2-aminoethanol (116.3 g, 1.904 mol)
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n-Butanol (400 mL)
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Procedure:
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A solution of 1-chloro-2-nitrobenzene and 2-aminoethanol in n-butanol is heated under reflux for 6 hours.
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The reaction mixture is then concentrated.
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The residue is taken up in water and extracted with ether.
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The organic phase is washed with brine, dried, and concentrated.
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Yield: This process yields 43.1 g (75%) of an orange solid.
Applications in Drug Development and Biological Activity
(S)-2-amino-1-(4-nitrophenyl)ethanol serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[3]
Precursor to Kinase Inhibitors
One of the significant applications of this compound is as a precursor for the synthesis of phenylpurinediamine derivatives.[3] These derivatives have been explored as reversible kinase inhibitors that can target mutations associated with certain types of cancer, such as lung cancer.[3]
Anticancer Activity of Nitrophenyl Derivatives
Derivatives containing the nitrophenyl moiety have demonstrated potential as anticancer agents. Studies on related compounds, such as novel 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group, have shown moderate to strong cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines.[4] Similarly, other nitrophenyl-containing heterocycles have been evaluated against a panel of human cancer cell lines, with some compounds showing significant anticancer activity.[5][6]
A general experimental protocol for evaluating the in vitro anticancer activity of such compounds is the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity [4]
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Objective: To determine the cytotoxic activity of a compound against cancer cell lines.
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Materials:
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Cancer cell lines (e.g., PACA2, A549)
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Test compound
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Doxorubicin (positive control)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
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96-well plates
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Incubator (37°C, 5% CO₂)
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Procedure:
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Seed the cancer cells in 96-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of the test compound (typically ranging from 0.78 to 100 μM). Include a positive control (doxorubicin) and a vehicle control.
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Incubate the plates for a specified period (e.g., 48 or 72 hours).
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Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilize the formazan crystals by adding DMSO.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
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Potential Signaling Pathway Modulation
While the direct interaction of (S)-2-amino-1-(4-nitrophenyl)ethanol with specific signaling pathways is not extensively documented, its utility as a precursor for kinase inhibitors suggests that its derivatives are likely to modulate cellular signaling cascades critical for cancer cell proliferation and survival. The following diagram illustrates a generalized workflow for the synthesis and evaluation of such compounds in a drug discovery context.
Caption: A generalized workflow for the development of therapeutic agents from (S)-2-amino-1-(4-nitrophenyl)ethanol.
References
- 1. (S)-2-amino-1-(4-nitrophenyl)ethanol|lookchem [lookchem.com]
- 2. Synthesis routes of 2-((2-Nitrophenyl)amino)ethanol [benchchem.com]
- 3. 2-Amino-1-(4-nitrophenyl)ethanol | 16428-47-0 | Benchchem [benchchem.com]
- 4. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
